2-bromo-5-(ethylsulfamoyl)benzoic Acid
Description
2-Bromo-5-(ethylsulfamoyl)benzoic acid (CAS: 790271-06-6) is a benzoic acid derivative characterized by a bromine atom at the 2-position and an ethylsulfamoyl (-SO₂NHCH₂CH₃) group at the 5-position of the aromatic ring. Its molecular formula is inferred as C₉H₁₀BrNO₄S, with a molecular weight of approximately 308.21 g/mol (calculated). The ethylsulfamoyl substituent balances lipophilicity and solubility, making it versatile for synthetic modifications.
Properties
IUPAC Name |
2-bromo-5-(ethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFCKUNKCMNENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258031 | |
| Record name | 2-Bromo-5-[(ethylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790271-06-6 | |
| Record name | 2-Bromo-5-[(ethylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790271-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-[(ethylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(ethylsulfamoyl)benzoic acid typically involves the bromination of 5-(ethylsulfamoyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(ethylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The ethylsulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
2-bromo-5-(ethylsulfamoyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-bromo-5-(ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethylsulfamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfamoyl/Benzoic Acid Derivatives
The biological and chemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-bromo-5-(ethylsulfamoyl)benzoic acid and its analogs:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility: The ethylsulfamoyl group offers moderate lipophilicity (logP ~2.4 estimated), while the dimethylsulfamoyl analog (CAS 3285-51-6) has higher lipophilicity due to reduced polarity . The hydroxyl derivative (CAS 58380-11-3) is more hydrophilic, enhancing aqueous solubility but limiting membrane permeability .
Biological Activity: 2-Amino-5-bromobenzoic acid (CAS 39263-32-6) exhibits significant antineoplastic activity in MCF7 breast cancer cells, comparable to cisplatin, likely due to hydrogen bonding via the -NH₂ group . In contrast, sulfamoyl derivatives may target sulfotransferases or proteases due to their sulfonamide moiety. Pyrrolidine-sulfonyl analogs (CAS 22361-65-5) show enhanced receptor binding in enzyme inhibition studies, attributed to the cyclic structure’s rigidity .
Coordination Chemistry :
- Sulfamoyl derivatives form stable complexes with lanthanides (e.g., terbium, europium), as seen in luminescent assays . The ethylsulfamoyl group’s intermediate size may optimize metal-chelation efficiency compared to bulkier tert-butyl or smaller dimethyl groups.
Biosensor Compatibility :
- Substituent position (ortho, meta, para) significantly affects biosensor recognition. The meta arrangement (Br at 2, sulfamoyl at 5) in this compound may reduce promiscuity compared to para-substituted analogs, as observed in yeast-based biosensors .
Biological Activity
2-Bromo-5-(ethylsulfamoyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a bromine atom at the 2-position and an ethylsulfamoyl group at the 5-position of the benzoic acid moiety, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Activity : The compound has shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes like COX-2.
- Antitumor Activity : Some derivatives of benzoic acid have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound might have similar properties.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The ethylsulfamoyl group may interact with specific enzymes involved in bacterial metabolism or inflammatory processes.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Signal Transduction Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation, although specific pathways remain to be elucidated.
Antimicrobial Studies
A study conducted on various sulfamoyl derivatives, including this compound, reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Control (Ampicillin) | 8 | 16 |
Anti-inflammatory Effects
In a rat model of LPS-induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as IL-6 and TNF-alpha. This suggests its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
